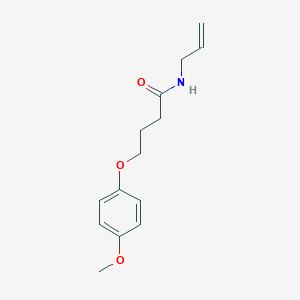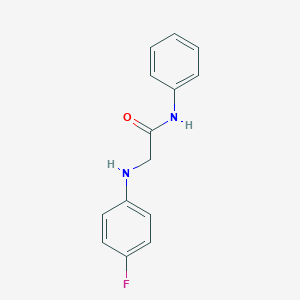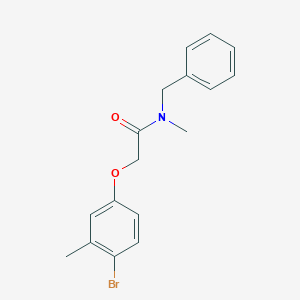
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as FMA, is a pharmacological compound that has been extensively studied for its potential therapeutic properties. FMA belongs to the class of organic compounds known as benzylamines and is commonly used in scientific research to explore its biological activities and mechanisms of action.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response, cell growth, and cell division. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the modulation of the immune response. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research is its well-established pharmacological properties and mechanism of action. This makes it a valuable tool for exploring the biological activities of various enzymes and proteins. However, the complex synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide and its limited availability may be a limitation for some research studies.
Direcciones Futuras
There are several future directions for the use of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research. One potential area of exploration is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, particularly in long-term use.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-methoxybenzylamine to form the intermediate product, which is then reacted with furfuryl chloride to obtain the final product. The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-18-11-9-17(10-12-18)14-22(15-20-8-5-13-25-20)21(23)16-26-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
Clave InChI |
VFXWXIOFVVFTCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)



![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
